molecular formula C22H15FN4O3S B2775886 (Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895013-13-5

(Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No. B2775886
CAS RN: 895013-13-5
M. Wt: 434.45
InChI Key: RIMGLSWFDVVYET-FLIBITNWSA-N
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Description

(Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C22H15FN4O3S and its molecular weight is 434.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Kamal et al. (2014) investigated the synthesis and cytotoxic activity of 2-anilinonicotinyl-linked acrylamide conjugates as tubulin polymerization inhibitors. Compounds in this series showed promising cytotoxicity against various human cancer cell lines, highlighting the potential of acrylamide conjugates in developing anticancer agents (Kamal et al., 2014).

EGFR Binding Probes

Research by Vasdev et al. (2004) on the synthesis of 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline aimed at developing irreversible epidermal growth factor receptor (EGFR) binding probes for PET imaging. This study underscores the significance of fluoroanilino acrylamides in targeting EGFR for cancer diagnostics (Vasdev et al., 2004).

Antimicrobial and Antitumor Studies

Zou et al. (2020) explored the antimicrobial and antitumor activities of zinc(II) complexes with pyridine thiazole derivatives. The study found that metal complexes showed higher activity than free ligands against specific bacteria and cancer cell lines, suggesting the therapeutic potential of these compounds (Zou et al., 2020).

Fluorescent and Biological Activities

Azzam et al. (2020) synthesized novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives, demonstrating remarkable fluorescence and biological activities. This research indicates the dual functional utility of these compounds in biological imaging and as antimicrobial agents (Azzam et al., 2020).

Metal Sorption and Biological Activity

Al-Fulaij et al. (2015) discussed the synthesis, characterization, metal sorption, and biological activity of poly(N-heterocyclic acrylamide). The polymers exhibited selective metal ion sorption, highlighting their potential in environmental remediation and antimicrobial applications (Al-Fulaij et al., 2015).

properties

IUPAC Name

(Z)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3S/c23-18-4-1-5-19-21(18)25-22(31-19)26(14-16-3-2-12-24-13-16)20(28)11-8-15-6-9-17(10-7-15)27(29)30/h1-13H,14H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMGLSWFDVVYET-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

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